Thermal Stability: Butadiynyl vs. Methylene Linker – A 41–51 °C Advantage in Onset of Decomposition
The thermal stability of 4,4'-(buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) was determined by thermal analysis (TGA/DTA) to be 286 °C without decomposition, after which it undergoes exothermic polymerization with 50–52% mass loss [1]. In contrast, 5,5′-methylenedisalicylic acid, the closest structural analog where the butadiyne unit is replaced by a single methylene bridge, exhibits a melting point of 235–242 °C , beyond which thermal decomposition ensues. This represents at least a 41–51 °C higher thermal endurance for the butadiynyl-linked compound, attributable to the fully conjugated, rigid-rod nature of the diacetylene spacer versus the conformationally flexible and oxidatively vulnerable methylene group.
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | Stable to 286 °C; polymerization onset with 50–52% mass loss upon further heating (TGA/DTA under inert atmosphere) |
| Comparator Or Baseline | 5,5′-Methylenedisalicylic acid: melting point/decomposition range 235–242 °C |
| Quantified Difference | Δ ≥ 41 °C (minimum advantage in onset of thermal degradation) |
| Conditions | Target: TGA/DTA (Naifert et al. 2024); Comparator: commercial melting point specification (VWR/Aladdin) |
Why This Matters
For solvothermal MOF synthesis at elevated temperatures (often 120–200 °C) and for catalytic or gas-separation applications requiring thermal regeneration cycles, a 41+ °C higher thermal budget directly expands the usable processing window and long-term operational stability.
- [1] Naifert, S. A.; Osipov, A. A.; Efremov, A. N.; Rajakumar, K.; Uchaev, D. A.; Zherebtsov, D. A.; Belov, K. N. 1D and 2D coordination polymers with a new rigid chelating linker: diacetylenedisalicylic acid. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials 2024, 80 (1), 42–50. DOI: 10.1107/S205252062301017X. View Source
